N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide
Description
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, chemistry, and industry
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-22-14-18(15-23(32-2)24(22)33-3)26(30)28(20-10-5-4-6-11-20)16-19-13-17-9-7-8-12-21(17)27-25(19)29/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBMVBSYUSJGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the quinoline moiety. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of various catalysts and reagents under specific conditions to achieve the desired product.
For the specific synthesis of this compound, a typical approach might involve the condensation of 2-hydroxyquinoline with a suitable aldehyde or ketone, followed by further functionalization to introduce the trimethoxy and phenylbenzamide groups. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and other aromatic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to quinone derivatives, while reduction can yield different quinoline derivatives with modified functional groups.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, dyes, and catalysts due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The quinoline moiety is known to interact with DNA and proteins, which could explain its antimicrobial and anticancer activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure but similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent with a quinoline structure.
Uniqueness
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-phenylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxy and phenylbenzamide groups may enhance its solubility, stability, and interaction with biological targets compared to simpler quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
